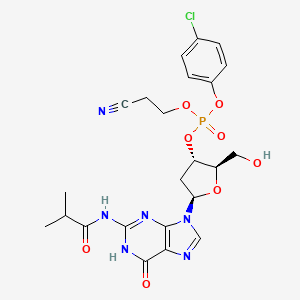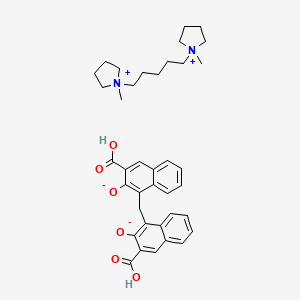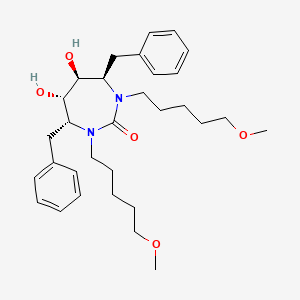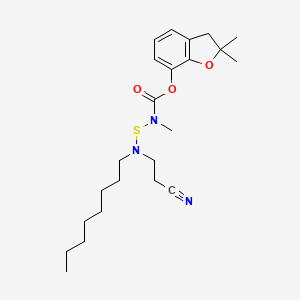![molecular formula C12H16N2O3S B12700552 2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol CAS No. 94087-32-8](/img/structure/B12700552.png)
2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.332 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol typically involves the reaction of 1,2-benzisothiazol-3-ol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzisothiazol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by modulating the activity of enzymes and receptors involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
- 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
- 2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol
Uniqueness
2,2’-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol stands out due to its unique benzisothiazol moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Propiedades
Número CAS |
94087-32-8 |
|---|---|
Fórmula molecular |
C12H16N2O3S |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
2-[1,2-benzothiazol-3-yloxymethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H16N2O3S/c15-7-5-14(6-8-16)9-17-12-10-3-1-2-4-11(10)18-13-12/h1-4,15-16H,5-9H2 |
Clave InChI |
XNVDNLONLAEARB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2)OCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















